11,13-Hexadecadienyl acetate 11,13-Hexadecadienyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC1687837
InChI: InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h4-7H,3,8-17H2,1-2H3
SMILES:
Molecular Formula: C18H32O2
Molecular Weight: 280.4 g/mol

11,13-Hexadecadienyl acetate

CAS No.:

Cat. No.: VC1687837

Molecular Formula: C18H32O2

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

11,13-Hexadecadienyl acetate -

Specification

Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
IUPAC Name hexadeca-11,13-dienyl acetate
Standard InChI InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h4-7H,3,8-17H2,1-2H3
Standard InChI Key JDEZPVDDXSKIMP-UHFFFAOYSA-N
Canonical SMILES CCC=CC=CCCCCCCCCCCOC(=O)C

Introduction

Chemical Identity and Structural Properties

11,13-Hexadecadienyl acetate belongs to the class of unsaturated fatty acetates characterized by a 16-carbon chain containing two double bonds at positions 11 and 13, with an acetate group at carbon-1. The specific isomeric configurations of these double bonds significantly impact the compound's biological activity.

Isomeric Configurations

The biological activity of 11,13-hexadecadienyl acetate is highly dependent on the stereochemical configuration of its double bonds. Two primary isomers have been extensively studied:

IsomerConfigurationPrimary Target SpeciesBiological Activity
(11Z,13Z)Cis-cisNotodontid moths, Amyelois transitellaPrimary sex pheromone component
(11Z,13E)Cis-transThaumetopea speciesSynergistic pheromone component

The stereochemical purity of these isomers is critical for their effectiveness as pheromone components, with even small amounts of geometric isomers potentially affecting biological response .

Synthetic Methodologies

The synthesis of 11,13-hexadecadienyl acetate presents significant challenges due to the need for stereochemical control of the conjugated diene system. Several synthetic routes have been developed to address these challenges.

C10 + C3 + C3 Synthetic Strategy

A particularly efficient synthetic route follows a C10 + C3 + C3 strategy, utilizing commercially available 10-bromo-1-decanol as the starting material . This approach relies on three key reaction steps:

  • Alkylation of lithium alkyne under low temperature conditions

  • Cis-Wittig olefination of the aldehyde with propylidentriphenylphosphorane

  • Hydroboration-protonolysis of alkyne

StepReaction TypeKey ReagentsProductYield
1ProtectionDiethyl acetal formation1,1-diethoxy-10-iododecaneHigh
2AlkylationLithium alkyne13,13-diethoxytridec-2-ynalGood
3Wittig reactionPropylidentriphenylphosphorane(Z)-16,16-diethoxyhexadec-3-en-5-yneHigh
4ReductionLiAlH₄(11Z,13Z)-hexadecadienol95%
5AcetylationAcetic anhydride, pyridine(11Z,13Z)-hexadecadien-1-yl acetate98%

Critical Synthetic Considerations

The synthesis of 11,13-hexadecadienyl acetate requires careful attention to several factors that can affect the stereochemical outcome:

  • Temperature control during alkyne alkylation is critical to maintain desired stereochemistry

  • The timing of introducing the terminal functional groups must be carefully managed

  • Oxidation conditions must be controlled to prevent isomerization of the (Z,Z)-conjugated diene system

The formyl group in related compounds is typically introduced as acetal derivatives early in the synthesis to avoid isomerization issues that might occur during later oxidation steps .

Biological Significance and Pheromone Applications

11,13-Hexadecadienyl acetate serves as a crucial component in the sex pheromone blends of several economically important insect pests.

Role in Notodontidae Pest Management

The compound functions as an active sex pheromone ingredient for several Notodontid moth species. For instance, the (11Z,13Z) isomer is identified as a key component in the pheromone blend of Notodontidae species including N. dromedaries and N. torva . The ratio of (11Z,13Z)-hexadecadienal to (11Z,13Z)-hexadecadienol in these species is typically 4:1, demonstrating the precise chemical communication systems evolved in these insects .

Applications in Agricultural Pest Control

Beyond forest pests, 11,13-hexadecadienyl acetate has significant applications in agricultural pest management. The compound has been identified as an effective component in monitoring and control strategies for the navel orangeworm (Amyelois transitella), a serious agricultural pest affecting tree nuts in California . The integration of this compound into pheromone-based monitoring systems has enhanced the ability of growers to implement timely control measures.

Comparative Pheromonal Efficacy

The efficacy of 11,13-hexadecadienyl acetate varies depending on the target species and the specific isomeric configuration used. When compared with other pheromonal compounds, its performance demonstrates the specificity required for effective pest management systems:

CompoundTarget SpeciesEfficacy LevelApplication Context
(11Z,13Z)-hexadecadien-1-yl acetateNotodontid mothsHighForest pest monitoring
(Z)-13-hexadecen-11-yn-1-yl acetateThaumetopea speciesVery highOak processionary moth control
(11Z,13Z)-hexadecadienalAmyelois transitellaHighNavel orangeworm monitoring

This comparative efficacy demonstrates the chemical specificity required for pheromone-based pest management systems and highlights the importance of stereochemical purity in synthetic pheromone components .

Chemical Reactivity and Behavior

Understanding the chemical reactivity of 11,13-hexadecadienyl acetate provides insights into its stability, handling requirements, and potential for derivatization in research applications.

Oxidation Pathways

The conjugated diene system in 11,13-hexadecadienyl acetate makes it susceptible to oxidation under various conditions. The reactivity pattern of this compound follows established principles for conjugated systems, with the double bonds serving as reactive sites for various oxidizing agents:

Reagent/ConditionsPrimary ProductObserved YieldKey Considerations
Electrolytic manganese dioxide in dichloromethane(11Z,13Z)-hexadecadienalHigh (>80%)Maintains stereochemistry
N-chlorosuccinimide with dimethyl sulfide at -78°C(11Z,13Z)-hexadecadienalModerate (75%)Selective oxidation without isomerization
Ozonolysis with reductive workupHexanedioic acid derivativesVariableCleaves double bonds completely

The conjugated diene system requires careful handling during oxidation to prevent isomerization, which would significantly reduce the biological activity of the compound as a pheromone component .

Hydrolysis and Transesterification

The acetate group in 11,13-hexadecadienyl acetate undergoes typical nucleophilic substitution reactions:

  • Alkaline hydrolysis using NaOH/EtOH yields (11Z,13Z)-hexadecadien-1-ol with high efficiency

  • Reduction with LiAlH₄ in THF under argon atmosphere provides (11Z,13Z)-hexadecadienol in 95% yield

  • Re-acetylation of the alcohol can be achieved using acetic anhydride and pyridine in dichloromethane with 98% yield

These transformations allow for the interconversion between the aldehyde, alcohol, and acetate forms of the compound, facilitating various research applications and structural studies.

Analytical Methods for Identification and Characterization

The accurate identification and characterization of 11,13-hexadecadienyl acetate are essential for both research and practical applications in pest management.

Chromatographic Analysis

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) represents the primary analytical method for identifying and quantifying 11,13-hexadecadienyl acetate in both synthetic preparations and biological extracts. The technique provides both retention time data and mass spectral patterns that can be compared with authentic standards to confirm identity and purity.

For the separation of geometric isomers, specialized columns with high resolution for unsaturated compounds are typically employed. The analysis conditions must be carefully controlled to prevent on-column isomerization of the conjugated diene system.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about 11,13-hexadecadienyl acetate, particularly regarding the configuration of the double bonds. The characteristic signals for the diene system in ¹H-NMR and ¹³C-NMR spectra serve as definitive proof of structure and stereochemistry.

Infrared spectroscopy (IR) offers complementary information, with characteristic absorption bands for the acetate group (approximately 1740 cm⁻¹) and the conjugated diene system (approximately 1650 cm⁻¹ and 980-960 cm⁻¹ for Z configuration).

Research Applications in Entomology and Pest Management

The practical applications of 11,13-hexadecadienyl acetate extend beyond basic research into applied entomology and integrated pest management strategies.

Mating Disruption Technologies

The incorporation of 11,13-hexadecadienyl acetate into mating disruption technologies represents a sustainable approach to pest management. By saturating the environment with synthetic pheromone, these technologies interfere with the ability of male insects to locate female partners, thereby reducing reproduction rates and pest populations over time.

Field trials with formulations containing 11,13-hexadecadienyl acetate have demonstrated significant efficacy against target pest species while minimizing environmental impact compared to conventional insecticides.

Monitoring Systems for Population Dynamics

Pheromone-baited traps utilizing 11,13-hexadecadienyl acetate provide valuable tools for monitoring insect population dynamics and timing of control measures. These systems allow for:

  • Early detection of pest presence in vulnerable areas

  • Tracking of population density fluctuations throughout the season

  • Determination of optimal timing for implementation of control measures

  • Evaluation of the effectiveness of management strategies

The specific stereochemistry of the pheromone components significantly influences trap efficiency, with even minor contamination by geometric isomers potentially reducing capture rates.

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